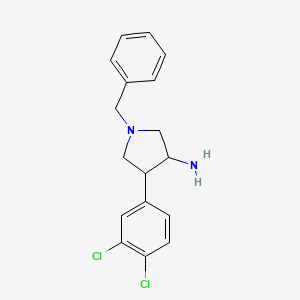

1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine

Overview

Description

“1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C17H18Cl2N2 . It is characterized by a pyrrolidine ring, a type of nitrogen heterocycle .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a benzyl group and a dichlorophenyl group .Physical And Chemical Properties Analysis

“1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine” is a powder at room temperature . Its molecular weight is 321.24 .Scientific Research Applications

Selective Androgen Receptor Modulators (SARMs)

Pyrrolidine derivatives have been explored for their potential as SARMs. These compounds are designed to selectively target androgen receptors, which can be beneficial for treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids. For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized to optimize the structure of previously reported pyrrolidine derivatives, aiming to improve selectivity and pharmacokinetic profiles .

Stereochemistry in Drug Design

The stereochemistry of the pyrrolidine ring is crucial due to the stereogenicity of carbons, which can lead to different biological profiles of drug candidates. The spatial orientation of substituents can significantly affect the binding mode to enantioselective proteins, thus influencing the efficacy and safety of the drugs .

Pharmacophore Exploration

Due to the sp3-hybridization of the pyrrolidine ring, it allows for efficient exploration of the pharmacophore space. This characteristic is essential for the discovery of biologically active compounds with target selectivity. The non-planarity of the ring, known as “pseudorotation,” contributes to the three-dimensional coverage of the molecule, which is a valuable trait in drug discovery .

Synthetic Strategies

The synthesis of pyrrolidine derivatives can be approached by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives. These strategies are fundamental in designing new compounds with varied biological activities .

Biological Activity Modification

The introduction of the pyrrolidine scaffold into molecules has been shown to modify their biological activity. This modification can be attributed to the influence of steric factors on the molecule’s interaction with biological targets, which is a key consideration in structure-activity relationship (SAR) studies .

Chemical Diversity and Drug Candidates

The pyrrolidine ring’s ability to generate structural diversity is significant for the development of clinically active drugs. Medicinal chemists utilize this scaffold to obtain compounds for treating human diseases, leveraging its versatility to create novel biologically active compounds .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets in a way that is influenced by the stereochemistry of the molecule and the spatial orientation of substituents . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to have a broad range of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

The structure of compounds with a pyrrolidine ring can be optimized to modify the pharmacokinetic profile .

properties

IUPAC Name |

1-benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2/c18-15-7-6-13(8-16(15)19)14-10-21(11-17(14)20)9-12-4-2-1-3-5-12/h1-8,14,17H,9-11,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKBAMYNQIJAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401188893 | |

| Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine | |

CAS RN |

1363405-08-6 | |

| Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363405-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Azidomethyl)cyclopropyl]acetonitrile](/img/structure/B1374244.png)

![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)

![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)